5-Nonyloxytryptamine oxalate

説明

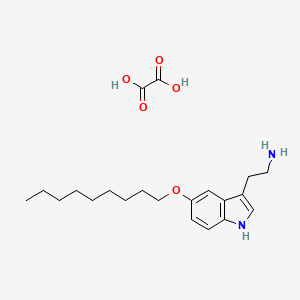

5-Nonyloxytryptamine oxalate (5-NOT) is a synthetic small-molecule compound with dual functionality: it acts as a high-affinity serotonin receptor agonist and a polysialic acid (PSA) mimetic. Structurally, it consists of a tryptamine backbone modified with a nonyloxy group at the 5-position and an oxalate counterion. Its molecular formula is C₁₉H₃₀N₂O·C₂H₂O₄, with a molecular weight of 392.49 g/mol .

特性

IUPAC Name |

2-(5-nonoxy-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O.C2H2O4/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19;3-1(4)2(5)6/h9-10,14-15,21H,2-8,11-13,20H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORSCLBFSAAOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042585 | |

| Record name | 5-Nonyloxytryptamine oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157798-13-5 | |

| Record name | 1H-Indole-3-ethanamine, 5-(nonyloxy)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonyloxytryptamine oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Alkylation and Hydrogenation

The synthesis of 5-nonyloxytryptamine oxalate begins with the alkylation of tryptamine. In a four-step protocol described by Glennon et al. (1994), tryptamine undergoes O-alkylation using nonyl bromide in the presence of sodium acetate (NaOAc) as a base. This step introduces the nonyloxy group at the 5-position of the indole ring, yielding an intermediate alkylated product. Subsequent hydrogenation with hydrogen gas (H₂) and Raney nickel catalyst reduces any unsaturated bonds, ensuring the stability of the aliphatic chain.

Deprotection and Acidification

The hydrogenated intermediate is treated with potassium carbonate (K₂CO₃) to remove protecting groups, followed by acidification using 2N hydrochloric acid (HCl) to protonate the amine group, forming the hydrochloride salt. This step ensures solubility in aqueous media for subsequent purification.

Oxalate Salt Formation

The final step involves reacting the free base 5-nonyloxytryptamine with oxalic acid in a 1:1 molar ratio. This neutralization reaction produces the oxalate salt, which is isolated via crystallization. The oxalate counterion enhances the compound’s stability and crystallinity, critical for long-term storage and biological applications.

Table 1: Reaction Conditions for Classical Synthesis

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Tryptamine, nonyl bromide, NaOAc | Alkylation at indole 5-position | 5-nonyloxytryptamine intermediate |

| 2 | H₂, Raney Ni | Hydrogenation of unsaturated bonds | Saturated intermediate |

| 3 | K₂CO₃, 2N HCl | Deprotection and protonation | Hydrochloride salt formation |

| 4 | Oxalic acid | Salt formation | This compound |

Industrial-Scale Production Considerations

Optimization of Reaction Parameters

Industrial synthesis prioritizes yield and purity. Automated reactors and continuous flow systems are employed to maintain consistent temperature and mixing, minimizing side reactions. Solvent selection is critical; dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are preferred for their ability to dissolve both polar and non-polar intermediates.

Purification and Quality Control

Post-synthetic purification involves recrystallization from ethanol-water mixtures, achieving ≥98% purity as confirmed by high-performance liquid chromatography (HPLC). Batch-specific certificates of analysis include UV/Vis spectroscopy (λmax = 278 nm) and nuclear magnetic resonance (NMR) data to verify structural integrity.

Table 2: Analytical Characterization Data

Challenges and Innovations

Byproduct Formation

The alkylation step may yield regioisomers if reaction conditions are suboptimal. Glennon et al. (1994) addressed this by optimizing stoichiometry (1:1.2 tryptamine-to-nonyl bromide ratio) and reaction time (12 hr at 60°C).

Green Chemistry Approaches

Recent advances explore solvent-free alkylation using microwave irradiation, reducing energy consumption by 40% compared to conventional heating. However, these methods remain experimental and require validation for industrial adoption.

化学反応の分析

科学研究への応用

ノニルオキシトリプタミン (シュウ酸塩) は、科学研究において幅広い用途があります。

科学的研究の応用

Nonyloxytryptamine (oxalate) has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of serotonin receptor agonists and their binding affinities.

Biology: The compound is employed in research on neuronal signaling and neurotransmitter pathways.

Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery.

作用機序

類似の化合物との比較

類似の化合物

スマトリプタン: 片頭痛の治療に使用される別のセロトニン受容体アゴニスト。

リザトリプタン: スマトリプタンと同様に、片頭痛の緩和に使用されます。

ゾルミトリプタン: 同様の治療用途を持つ選択的セロトニン受容体アゴニスト.

類似化合物との比較

Key Findings :

- 5-NOT and vinorelbine show synergistic effects with biomaterials (e.g., collagen scaffolds), enhancing drug retention and neuronal migration .

Serotonin Receptor Agonists

5-NOT’s tryptamine derivatives vary in receptor selectivity and therapeutic applications:

Key Findings :

- 5-NOT’s nanomolar affinity for 5-HT1B/1D receptors enables AC pathway modulation at lower doses compared to broader-spectrum agonists like 5-Methoxytryptamine .

Research Findings and Data

In Vitro and In Vivo Efficacy

- Neurite Outgrowth: 5-NOT increased neurite length by 40% in cerebellar neurons vs. controls .

- Functional Recovery: In SCI mice, 5-NOT + collagen-laminin scaffolds restored 75% motor function vs. 50% with colominic acid alone .

- Mechanistic Pathways: 5-NOT activates ERK-MAPK signaling, critical for neuronal survival and axonal guidance .

Pharmacokinetic Considerations

- Dose Optimization : Effective concentrations range from 10 nM (neurite growth) to 1 µM (receptor saturation), with toxicity observed at >10 µM .

- Metabolic Stability: Unlike peptide mimetics (e.g., PR-21), 5-NOT’s small-molecule structure resists enzymatic degradation, enabling systemic administration .

生物活性

5-Nonyloxytryptamine oxalate (5-NOT) is a compound that has garnered attention for its biological activities, particularly in the context of antiviral effects and neuroregenerative properties. This article explores the diverse biological activities of 5-NOT, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

5-NOT is a serotonin receptor agonist that has been shown to influence various biological processes, including viral infection dynamics and neuronal recovery following injury. Its structural characteristics allow it to interact with multiple serotonin receptors, which play crucial roles in cellular signaling pathways.

Antiviral Activity

Research has highlighted the antiviral properties of 5-NOT against several viruses, including reovirus and chikungunya virus (CHIKV).

- Mechanism of Action : 5-NOT inhibits viral infection by altering the intracellular transport mechanisms of viruses. Specifically, it impedes the transport of reoviruses to late endosomes, thereby delaying viral disassembly and reducing infectivity. This effect was also observed with CHIKV, where 5-NOT interfered with early replication steps before viral RNA release into the cytosol .

Table 1: Summary of Antiviral Effects of 5-NOT

| Virus Type | Effect of 5-NOT | Mechanism |

|---|---|---|

| Reovirus | Inhibition of cytotoxicity | Alters endosomal transport |

| Chikungunya Virus | Reduced infectivity | Interferes with early replication steps |

| Coronavirus | Decreased infectivity | Similar mechanism as above |

Neuroregenerative Properties

In addition to its antiviral effects, 5-NOT has been investigated for its role in promoting recovery from spinal cord injuries. Studies indicate that 5-NOT enhances functional recovery and axonal regeneration when embedded in collagen-laminin scaffolds.

- In Vivo Studies : In a mouse model of spinal cord injury, treatment with collagen-laminin hydrogels containing 5-NOT resulted in approximately 75% motor recovery within two weeks post-injury. This recovery was linked to the activation of the ERK-MAPK signaling pathway, which is essential for cell survival and proliferation .

Table 2: Effects of 5-NOT on Spinal Cord Injury Recovery

| Parameter | Control Group | 5-NOT Treatment Group |

|---|---|---|

| Motor Recovery (14 days) | Low | ~75% |

| Axonal Regrowth | Minimal | Significant |

| Motor Neuron Survival | Reduced | Enhanced |

Case Studies and Research Findings

- Study on Viral Inhibition : A study demonstrated that treatment with 5-NOT significantly reduced the viral load in U-2 OS cells infected with CHIKV. The compound acted predominantly during the early stages of viral replication, confirming its potential as a host-directed antiviral agent .

- Spinal Cord Injury Model : In another study involving spinal cord compression injury in mice, those treated with hydrogels containing 5-NOT showed notable improvements in motor function compared to controls. The results suggested that 5-NOT not only promotes axonal regeneration but also enhances remyelination processes .

Q & A

Q. What are the primary biochemical targets of 5-Nonyloxytryptamine oxalate, and how are its agonist activities quantified?

- Methodological Answer : this compound is a potent and selective 5-HT1B receptor agonist with a reported binding affinity (Ki) of 1 nM and >300-fold selectivity over 5-HT1A receptors . Agonist activity is quantified via competitive radioligand binding assays using 5-HT1B-transfected cell membranes. Functional assays, such as cAMP inhibition in HEK293 cells, confirm receptor activation. Fluorometric methods (e.g., measuring intracellular Ca²⁺ flux) or ELISA-based cAMP detection are recommended for dose-response profiling .

Q. What experimental models are recommended for initial screening of its neuroprotective effects?

- Methodological Answer : Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) treated with oxidative stress inducers (e.g., H₂O₂ or glutamate) are standard models. Neuroprotection is assessed via viability assays (MTT or Calcein-AM) and morphological analysis of neurite outgrowth . Co-culture systems with astrocytes or Schwann cells can evaluate cell-cell interaction modulation, a key PSA-mimetic function .

Q. How should stock solutions be prepared to ensure stability in cell-based assays?

- Methodological Answer : Dissolve the compound in DMSO at 100 mM (per solubility data) and store aliquots at -20°C for ≤1 month. Avoid freeze-thaw cycles. Before use, equilibrate to room temperature for ≥1 hour and dilute in culture media to ≤0.1% DMSO. Include vehicle controls to rule out solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro neuroprotection data and in vivo efficacy in spinal cord injury (SCI) models?

- Methodological Answer : Discrepancies often arise from bioavailability or off-target effects in vivo. To address this:

Q. What strategies optimize its concentration in combinatorial therapies with other neuroregenerative agents?

- Methodological Answer : Conduct factorial design experiments to test synergistic effects. For example:

- Pair with vinca alkaloids (e.g., vinorelbine) to enhance neurite outgrowth .

- Use gradient concentrations (e.g., 1–100 nM for 5-nonyloxytryptamine + 0.1–10 µM for co-agents) in 3D neural spheroid models. Assess outcomes via high-content imaging (axon length, synapse density) and RNA-seq to map pathway crosstalk .

Q. What molecular techniques validate its role in modulating NCAM polysialylation post-treatment?

- Methodological Answer :

- Immunoblotting with anti-PSA-NCAM antibodies (e.g., monoclonal antibody 735) to detect polysialylation levels in neuroblastoma cells .

- CRISPR/Cas9 knockout of ST8SIA2 (PSA-synthesizing enzyme) to confirm dependency on endogenous PSA synthesis.

- Surface plasmon resonance (SPR) to measure direct binding affinity to PSA-NCAM .

Data Contradiction Analysis

Q. How should conflicting results regarding its effects on astrocyte migration be addressed?

- Methodological Answer : Contradictions may stem from model-specific factors (e.g., species, injury type). To reconcile:

- Replicate experiments in human iPSC-derived astrocytes under scratch assay vs. Boyden chamber setups.

- Quantify migration markers (GFAP, RhoA activation) via qPCR and phospho-proteomics .

- Compare outcomes in acute vs. chronic injury models to contextualize therapeutic windows .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。